1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-5-carbaldehyde
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Overview
Description
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-5-carbaldehyde is an organic compound that features a pyrazole ring substituted with a fluoroethyl group at the first position, an iodine atom at the fourth position, and an aldehyde group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions One common method starts with the preparation of 1-(2-fluoroethyl)-1H-pyrazole, which is then iodinated at the fourth position using iodine or an iodine-containing reagent under specific conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid.
Reduction: 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the iodine atom can participate in halogen bonding interactions. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoroethyl)-1H-pyrazole-5-carbaldehyde: Lacks the iodine atom at the fourth position.
4-Iodo-1H-pyrazole-5-carbaldehyde: Lacks the fluoroethyl group at the first position.
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole: Lacks the aldehyde group at the fifth position.
Uniqueness
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-5-carbaldehyde is unique due to the combination of its fluoroethyl, iodine, and aldehyde substituents. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2-fluoroethyl)-4-iodopyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FIN2O/c7-1-2-10-6(4-11)5(8)3-9-10/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOYOMNILNEVEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1I)C=O)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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